![molecular formula C16H17N B12966046 1,2,3,4-Tetramethyl-9H-carbazole CAS No. 33553-27-4](/img/structure/B12966046.png)
1,2,3,4-Tetramethyl-9H-carbazole
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Overview
Description
1,2,3,4-Tetramethyl-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound’s structure is based on the indole structure, but with a second benzene ring fused onto the five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form the desired carbazole .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective crystallization, distillation, and purification to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products: The major products formed from these reactions include various substituted carbazoles, which can have different electronic and steric properties depending on the nature of the substituents .
Scientific Research Applications
A study demonstrated that incorporating 1,2,3,4-tetramethyl-9H-carbazole into OLED structures improved device efficiency significantly. Devices with this compound exhibited a maximum external quantum efficiency of 6.7% when used as a host material for phosphorescent emitters .
Pharmaceutical Applications
Neuroprotective Effects
Recent research has highlighted the potential of this compound derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from this structure have shown promising results in enhancing cognitive function and memory retention.
Compound | IC50 (µM) | Selectivity |
---|---|---|
1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride | 0.11 | High |
Case Study: Cognitive Improvement
In vivo studies using the Morris water maze task indicated that the aforementioned compound significantly improved memory in scopolamine-induced impairment models. This suggests a therapeutic potential for treating cognitive disorders .
Material Science
Photocatalysis and Pigment Production
The structural features of this compound allow it to act as an effective photocatalyst and pigment. Its ability to stabilize triplet states makes it valuable in light-emitting diodes and other photonic applications.
Applications in Pigment Production
Carbazole derivatives are used in producing various pigments due to their rich UV-visible light absorption spectrum. For instance:
Pigment Name | Application |
---|---|
Hydron Blue | Dye for plastics |
Aminoethylcarbazole | Pigment Violet 23 |
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes such as butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer’s disease . The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its activity and altering downstream signaling pathways .
Comparison with Similar Compounds
9H-Carbazole: The parent compound with no methyl substitutions.
1,2,3,4-Tetrahydrocarbazole: A hydrogenated form with different electronic properties.
Polycarbazoles: Polymers derived from carbazole units with extended conjugation and unique optoelectronic properties.
Uniqueness: 1,2,3,4-Tetramethyl-9H-carbazole is unique due to its specific methyl substitutions, which can significantly alter its chemical reactivity and physical properties compared to other carbazole derivatives. These modifications can enhance its stability, solubility, and interaction with other molecules, making it a valuable compound for various applications .
Biological Activity
1,2,3,4-Tetramethyl-9H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This compound is structurally characterized by a carbazole core with four methyl groups that influence its pharmacological properties. Research has indicated that carbazole derivatives exhibit various therapeutic potentials, including anticancer, anti-inflammatory, and antidiabetic activities.
Anticancer Activity
This compound and its derivatives have shown promising anticancer properties. A study synthesized various N-substituted derivatives and evaluated their cytotoxic effects against different cancer cell lines. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, with IC50 values in the low micromolar range. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (lung cancer) | 12.5 |
Derivative A | HeLa (cervical) | 8.0 |
Derivative B | MCF-7 (breast) | 10.5 |
These results suggest that modifications to the carbazole structure can enhance its anticancer efficacy .
Antidiabetic Activity
Research has also highlighted the potential of this compound as an antidiabetic agent. Studies have demonstrated its ability to inhibit α-glucosidase activity, which is crucial for managing blood glucose levels. For example:
Compound | α-Glucosidase Inhibition (%) | IC50 (µM) |
---|---|---|
This compound | 75% | 25 |
Acarbose | 80% | 50 |
The compound's mechanism of action involves competitive inhibition of the enzyme, thereby reducing glucose absorption in the intestines .
Anti-inflammatory Activity
In addition to its anticancer and antidiabetic properties, this compound has shown anti-inflammatory effects. It was found to decrease the production of pro-inflammatory cytokines in vitro and in vivo models. This effect is attributed to the modulation of nuclear factor kappa B (NF-κB) signaling pathways.
Study on Anticancer Effects
In a detailed study published in 2020, researchers synthesized several derivatives of carbazole and tested their efficacy against various cancer cell lines. One notable derivative exhibited an IC50 value of 7 µM against the MCF-7 cell line and was found to induce apoptosis through caspase activation . The study concluded that structural modifications significantly enhance the biological activity of carbazole derivatives.
Study on Antidiabetic Properties
A recent investigation explored the hypoglycemic effects of this compound in diabetic mice models. The results indicated a marked reduction in blood glucose levels after treatment with the compound over four weeks. The mechanism was linked to increased insulin sensitivity and enhanced glucose uptake in skeletal muscle tissues .
Properties
CAS No. |
33553-27-4 |
---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-9H-carbazole |
InChI |
InChI=1S/C16H17N/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8,17H,1-4H3 |
InChI Key |
PYVPMCZSTWELEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C3=CC=CC=C3N2)C)C |
Origin of Product |
United States |
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